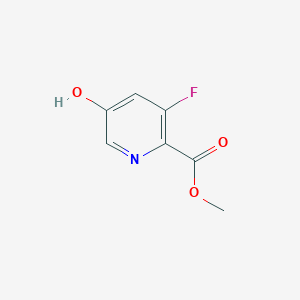

Methyl 3-fluoro-5-hydroxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

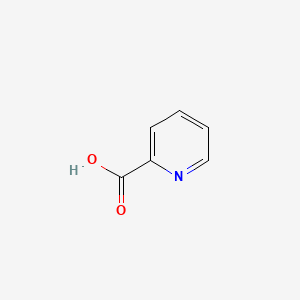

Properties

IUPAC Name |

methyl 3-fluoro-5-hydroxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7(11)6-5(8)2-4(10)3-9-6/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXBJKVPEHXUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=N1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A-Technical-Guide-to-Methyl-3-fluoro-5-hydroxypicolinate-(CAS-1256836-96-0):-A-Key-Building-Block-in-Modern-Drug-Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-5-hydroxypicolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in medicinal chemistry and drug discovery. Its unique substitution pattern—featuring a fluorine atom, a hydroxyl group, and a methyl ester on the picolinate scaffold—offers medicinal chemists a versatile tool for synthesizing complex molecular architectures. The strategic placement of these functional groups allows for precise modulation of physicochemical properties such as metabolic stability, binding affinity, and lipophilicity, which are crucial for the development of novel therapeutics.[1][2] This guide provides a comprehensive overview of the compound's properties, outlines plausible synthetic strategies, and details its significance as a key intermediate in the synthesis of advanced pharmaceutical candidates.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a white to off-white substance. The molecule's reactivity is largely governed by the interplay of its functional groups. The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing nature of the fluorine atom and the methyl ester. Conversely, the hydroxyl group is an electron-donating group, which modulates the ring's electronics and provides a handle for further chemical modification.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| CAS Number | 1256836-96-0 | N/A |

| Molecular Formula | C₇H₆FNO₃ | N/A |

| Molecular Weight | 171.13 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Boiling Point | 233.2±35.0 °C (Predicted) | [4] |

| Density | 1.199±0.06 g/cm³ (Predicted) | [4] |

| pKa | -0.23±0.10 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4][5] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed syntheses for this compound are not extensively detailed in public literature, its structure lends itself to established synthetic methodologies for functionalized pyridines.[6][7] A general, logical synthetic approach can be devised based on fundamental organic chemistry principles.

Proposed Retrosynthetic Pathway

A plausible synthesis would likely involve the construction of the substituted pyridine ring followed by functional group interconversion. Key strategies could include:

-

Halogenation and Nitration: Starting from a simpler picolinate, regioselective installation of the fluoro and nitro groups, followed by reduction of the nitro group to a hydroxylamine and subsequent conversion to the hydroxyl group.

-

Ring Formation: Multi-component reactions to construct the pyridine ring with the desired substituents already in place or in a precursor form.[8]

-

Functionalization of a Pre-existing Ring: Beginning with a di-substituted pyridine and introducing the final functional groups through electrophilic or nucleophilic substitution reactions.

The choice of route would depend on the availability of starting materials, reaction scalability, and overall yield.

Workflow for Synthesis and Functionalization

The following diagram illustrates a conceptual workflow for how this compound might be synthesized and then utilized as a key intermediate in a larger synthetic campaign.

Caption: Conceptual workflow for the synthesis and subsequent use of this compound.

Role in Drug Discovery and Medicinal Chemistry

Functionalized picolinates are vital precursors in the development of novel active pharmaceutical ingredients (APIs).[1] The specific arrangement of substituents in this compound makes it a privileged scaffold for several reasons:

-

Vectorial Modification: The distinct reactivity of the hydroxyl group and the methyl ester allows for sequential and directed modifications. The hydroxyl group can be a site for ether or ester linkages, while the methyl ester can be hydrolyzed to the carboxylic acid for amide bond formation or reduced to an alcohol.[1]

-

Fluorine's Influence: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites of oxidative metabolism.[2] It can also increase binding affinity to target proteins through favorable electrostatic interactions and modulate the pKa of nearby functional groups.[2]

-

Scaffold Rigidity: The pyridine core provides a rigid and planar scaffold, which is often desirable for presenting binding motifs to a biological target in a well-defined orientation.[9]

This compound serves as a key intermediate for creating larger, more complex molecules targeting a wide range of diseases.[1] Its structure is particularly relevant in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other complex heterocyclic systems.

Experimental Protocol: Exemplar Reaction - O-Alkylation

The following is a representative, generalized protocol for the O-alkylation of the hydroxyl group, a common subsequent reaction for this type of intermediate.

Objective: To couple an alkyl halide (R-X) to the hydroxyl group of this compound via a Williamson ether synthesis.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF, THF)

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation: To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous solvent (e.g., Acetonitrile) to dissolve or suspend the starting material.

-

Base Addition: Add the base (e.g., K₂CO₃, 1.5-2.0 eq) to the mixture. Stir for 10-15 minutes at room temperature. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Electrophile Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

-

Reaction: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid base and wash with the reaction solvent. Remove the solvent under reduced pressure.

-

Extraction: Redissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product using column chromatography on silica gel to obtain the pure O-alkylated product.

Trustworthiness Note: The success of this reaction is contingent on maintaining anhydrous conditions, especially if using a strong base like NaH. The choice of base and solvent should be optimized for the specific alkyl halide used.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken. Based on data for structurally similar compounds, this compound should be handled with care.[1]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Hazard Statements (Anticipated): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[3][5]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. This compound is intended for Research Use Only (RUO).[1]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in drug discovery and organic synthesis is clear. Its trifunctional nature provides a robust platform for the generation of molecular diversity, enabling the synthesis of complex and potent pharmaceutical agents. Understanding its properties, reactivity, and synthetic utility is essential for scientists engaged in the design and development of next-generation therapeutics.

References

-

ResearchGate. (2025). New Preparation Methodology of Functionalized Picolines | Request PDF. Available from: [Link]

-

National Institutes of Health. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Available from: [Link]

-

PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142. Available from: [Link]

-

PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Available from: [Link]

-

Chemicalbridge. (n.d.). This compound. Available from: [Link]

- Google Patents. (n.d.). US5677461A - Method for producing chromium picolinate complex.

-

MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

-

PubMed Central. (n.d.). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Available from: [Link]

- Google Patents. (n.d.). WO2020210613A1 - Novel synthetic options towards the manufacture of (6r,10s)-10-{4-[5-chloro-2-(4-chloro-1h-1,2,3-triazol-1-yl)phenyl]-6-oxo-1(6h)-pyrimidinyl}-1-(difluoromethyl)-6-methyl-.

-

MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Available from: [Link]

- Google Patents. (n.d.). US6794391B2 - Derivatives of pyrimido[6.1-a]isoquinolin-4-one.

- Google Patents. (n.d.). US10538506B2 - Crystal form of a potassium-competitive acid blocker and preparation method thereof.

- Google Patents. (n.d.). US4126615A - Process for the manufacture of pure isoquinoline derivatives.

Sources

- 1. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-fluoro-3-methylpicolinate CAS#: 1346148-32-0 [m.chemicalbook.com]

- 5. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxypicolinate: Properties, Synthesis, and Applications

Introduction

Methyl 3-fluoro-5-hydroxypicolinate is a substituted pyridine derivative of significant interest to researchers in medicinal and process chemistry. As a functionalized heterocyclic compound, it serves as a versatile building block for the synthesis of more complex molecular architectures. The strategic placement of three distinct functional groups—a methyl ester, a hydroxyl group, and a fluorine atom—on the picolinate scaffold imparts a unique combination of reactivity and physicochemical properties.

The introduction of a fluorine atom is a cornerstone strategy in modern drug discovery, often used to enhance metabolic stability, modulate pKa, and improve binding affinity and membrane permeability.[1][2] The hydroxyl group provides a reactive handle for further derivatization, while the methyl ester can be readily converted into other functionalities such as amides or carboxylic acids. This guide provides a comprehensive overview of the known and predicted chemical properties, synthetic strategies, reactivity profile, and potential applications of this compound, offering field-proven insights for its use in research and development.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and data from closely related analogs.

Core Chemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value / Description | Source / Rationale |

| CAS Number | 1256836-96-0 | [3] |

| Molecular Formula | C₇H₆FNO₃ | Derived from structure |

| Molecular Weight | 171.13 g/mol | [3] |

| IUPAC Name | This compound | Standard Nomenclature |

| Appearance | Expected to be an off-white to pale yellow solid. | Based on similar picolinate derivatives. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like methanol, DMSO, and ethyl acetate. | General property of functionalized aromatic esters. |

| pKa | The pyridine nitrogen is weakly basic (pKa ~2-3), further reduced by the electron-withdrawing F and CO₂Me groups. The phenolic hydroxyl is weakly acidic (pKa ~8-10). | Inferred from substituted pyridines and phenols. |

Predicted Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are the expected spectral characteristics:

-

¹H NMR:

-

Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.5 ppm), each appearing as a doublet or doublet of doublets due to H-H and H-F coupling.

-

Hydroxyl Proton: A broad singlet (δ 5.0-10.0 ppm, concentration-dependent) that is D₂O exchangeable.

-

Methyl Protons: A sharp singlet around δ 3.8-4.0 ppm corresponding to the ester methyl group.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 160-170 ppm.

-

Aromatic Carbons: Five signals in the aromatic region (δ 110-160 ppm). The carbons attached to fluorine and oxygen will show characteristic shifts and C-F coupling.

-

Methyl Carbon: A signal around δ 52-55 ppm.

-

-

¹⁹F NMR:

-

A single resonance in the typical range for an aryl fluoride, likely between -110 to -140 ppm.

-

-

IR Spectroscopy (cm⁻¹):

-

O-H Stretch: A broad band from 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): 2950-3100 cm⁻¹.

-

C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

-

C=C / C=N Stretch (Aromatic): 1550-1620 cm⁻¹.

-

C-F Stretch: A strong band in the 1200-1250 cm⁻¹ region.

-

-

Mass Spectrometry (EI/ESI):

-

Molecular Ion (M⁺): Expected at m/z = 171.03.

-

Synthesis and Reactivity

Synthetic Strategy

The synthesis of this compound typically starts from a pre-functionalized pyridine ring. A common and logical approach involves the esterification of the corresponding carboxylic acid, 3-fluoro-5-hydroxypicolinic acid, which is commercially available.

Caption: General synthetic workflow for the preparation of the target compound.

Detailed Protocol: Fischer Esterification of 3-Fluoro-5-hydroxypicolinic Acid

This protocol describes a standard laboratory procedure for synthesizing the title compound.

Materials:

-

3-Fluoro-5-hydroxypicolinic acid (1.0 eq)

-

Methanol (MeOH, solvent, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluoro-5-hydroxypicolinic acid.

-

Reagent Addition: Add a large excess of methanol to dissolve the starting material. Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Workup - Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further via column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure this compound.

Reactivity Profile

The reactivity is governed by its three key functional groups. The electron-withdrawing nature of the fluorine and ester groups deactivates the pyridine ring towards electrophilic substitution, while the electron-donating hydroxyl group provides a site for such reactions.

Caption: Key reaction pathways for this compound.

-

Hydroxyl Group: Functions as a nucleophile and can be easily alkylated or acylated under basic conditions to generate ether or ester derivatives, respectively. This is a common strategy for modifying solubility and exploring structure-activity relationships (SAR).

-

Ester Group: Can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. It can also undergo amidation with primary or secondary amines, often at elevated temperatures, to produce a wide range of picolinamide derivatives. This transformation is crucial for creating compounds that can act as hydrogen bond donors.[4]

-

Pyridine Ring: The fluorine atom can potentially be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SₙAr) mechanism, although this typically requires harsh conditions or further activation of the ring.

Applications in Research and Drug Discovery

Substituted picolinates are privileged scaffolds in both medicinal and agrochemical research.[4] this compound is a valuable intermediate due to the strategic benefits conferred by its fluorine substituent.

-

Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating fluorine at a metabolically labile position can significantly increase a drug candidate's half-life.[1]

-

Modulation of Acidity/Basicity: Fluorine's strong electron-withdrawing effect lowers the pKa of nearby acidic protons and reduces the basicity of the pyridine nitrogen. This fine-tuning of electronic properties can be critical for optimizing a molecule's binding to a biological target or improving its pharmacokinetic profile.[2]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole interactions, and in some cases, non-classical hydrogen bonds with protein backbones or side chains, thereby enhancing binding affinity.[1]

-

Scaffold for Bioactive Molecules: Picolinic acid derivatives are found in a range of bioactive compounds, including synthetic auxin herbicides and pharmaceuticals.[4] The ester and hydroxyl groups on this scaffold allow for its incorporation into larger molecules through standard coupling chemistries, serving as a key building block for library synthesis and lead optimization campaigns.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, data from closely related compounds like Methyl 5-fluoro-3-methylpicolinate provides a strong basis for hazard assessment.

-

GHS Hazard Statements (Predicted):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves, eye protection, and face protection.[5][6]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique combination of a reactive hydroxyl group, a versatile methyl ester, and a strategically placed fluorine atom makes it an attractive starting material for the synthesis of novel compounds with tailored biological and physical properties. Understanding its chemical characteristics, reactivity, and safe handling procedures is essential for researchers aiming to leverage this valuable intermediate in their drug discovery and development programs.

References

-

PubChem. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142.[Link]

-

National Institutes of Health. Fluorine in drug discovery: Role, design and case studies.[Link]

-

Chemicalbridge. this compound.[Link]

- Google Patents.US20220119345A1 - Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

-

PubChem. Methyl 5-fluoro-3-hydroxypentanoate | C6H11FO3 | CID 165615456.[Link]

-

PubChem. 3-Hydroxypicolinic Acid | C6H5NO3 | CID 13401.[Link]

-

MDPI. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.[Link]

-

PubMed Central. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization.[Link]

-

MDPI. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[Link]

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.[Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[Link]

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics.[Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 4. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methyl 3-fluoro-5-hydroxypicolinate molecular weight

An In-depth Technical Guide to Methyl 3-fluoro-5-hydroxypicolinate: Properties, Synthesis, and Applications

Abstract

This compound is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on the picolinate scaffold, makes it a versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its fundamental physicochemical properties, with a primary focus on its molecular weight. It further delves into synthetic strategies, analytical characterization, and its applications as a key intermediate in the development of novel therapeutic agents. The strategic incorporation of the fluorine atom and hydroxyl group can significantly influence the pharmacokinetic and pharmacodynamic profiles of parent molecules, including metabolic stability and target binding affinity. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

Substituted picolinic acids and their esters are privileged scaffolds in the design of new pharmaceuticals and agrochemicals. The pyridine ring serves as a bioisostere for various functional groups and can engage in crucial binding interactions with biological targets. The strategic introduction of substituents allows for the fine-tuning of a molecule's properties. This compound emerges as a particularly valuable synthon due to the combined effects of its substituents. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity, while the hydroxyl group provides a handle for further chemical modifications and can participate in hydrogen bonding. This guide will explore the essential characteristics of this compound, providing a foundation for its effective utilization in research and synthesis.

Physicochemical Properties and Molecular Weight

The precise molecular weight and other physicochemical properties are critical for the accurate design and execution of synthetic transformations and for the characterization of resulting compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| CAS Number | 1256836-96-0 | [1] |

| IUPAC Name | This compound | [1] |

The molecular weight is a fundamental parameter for stoichiometric calculations in chemical reactions and for mass spectrometry analysis.

Figure 1. Chemical structure of this compound.

Synthesis and Characterization

The synthesis of this compound typically starts from commercially available precursors such as 3-hydroxypicolinic acid.[3][4] The synthetic strategy involves a multi-step process that may include esterification, fluorination, and other functional group manipulations.

A plausible synthetic route could involve the esterification of 3-fluoro-5-hydroxypicolinic acid. The acid precursor itself can be synthesized through various methods, often involving the introduction of the fluoro and hydroxyl groups onto the pyridine ring.[5]

Figure 2. A potential synthetic workflow for this compound.

Characterization: The identity and purity of synthesized this compound are confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, while ¹⁹F NMR is specific for the fluorine atom.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the fields of medicinal and agrochemical research.[6]

-

Medicinal Chemistry: The fluorinated picolinate scaffold is a key component in the development of various therapeutic agents. The fluorine atom can enhance properties like metabolic stability and binding affinity.[7] The hydroxyl group can be further functionalized to introduce other pharmacophoric features or to improve solubility.

-

Agrochemical Research: Picolinic acid derivatives are a known class of herbicides.[6] The specific substitution pattern of this compound can be exploited to create new candidates with improved efficacy and selectivity.

Figure 3. Role as a versatile intermediate in chemical synthesis.

Representative Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary amine to form the corresponding amide, a common transformation in drug discovery.

Materials:

-

This compound

-

Primary amine (R-NH₂)

-

Trimethylaluminum (2 M in toluene)

-

Anhydrous toluene

-

Nitrogen atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Dissolve the primary amine (1.2 equivalents) in anhydrous toluene under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylaluminum (1.2 equivalents) to the amine solution.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.

-

Heat the reaction to 80 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Safety Information

While specific hazard data for this compound is not extensively documented, related compounds exhibit certain hazards. For instance, compounds with similar structures are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

This compound, with a molecular weight of 171.13 g/mol , is a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a fluorine atom, a hydroxyl group, and a methyl ester on a picolinate core provides a rich platform for the development of novel molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physicochemical properties, synthetic accessibility, and reactivity is crucial for its effective application in research and development.

References

-

PubChem. (n.d.). Methyl 3-fluoro-5-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Appchem. (n.d.). 3-Fluoro-5-Methoxypicolinic Acid. Retrieved from [Link]

-

Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-fluoro-3-hydroxypentanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Behrman, E. J. (2022). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1183–1187. [Link]

-

Wikipedia. (2023). 3-Hydroxypicolinic acid. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-hydroxypicolinic acids.

-

Zhang, W., et al. (2018). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 16(35), 6486-6490. [Link]

- Google Patents. (n.d.). Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.

-

MDPI. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

Sources

- 1. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 2. appchemical.com [appchemical.com]

- 3. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxypicolinic acid - Wikipedia [en.wikipedia.org]

- 5. US9353060B2 - Process for the preparation of 3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 6. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Methyl 3-fluoro-5-hydroxypicolinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-fluoro-5-hydroxypicolinate is a key heterocyclic building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester on a pyridine core, imparts specific electronic and steric properties that are attractive for drug design. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this valuable compound. We will delve into the strategic considerations for each synthetic step, from the choice of starting materials to the introduction of key functional groups and the final esterification. The discussion will be supported by mechanistic insights, detailed experimental protocols, and visual representations of the chemical transformations.

Introduction: The Significance of Fluorinated Hydroxypicolinates in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various physicochemical and pharmacokinetic properties. The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of nearby functional groups. The picolinate scaffold, a pyridine-2-carboxylic acid derivative, is a prevalent motif in numerous biologically active compounds. The combination of a fluorine atom and a hydroxyl group on the picolinate ring, as seen in this compound, offers a unique platform for creating diverse molecular architectures with potential therapeutic applications.

This guide will outline a rational, multi-step synthesis of this compound, addressing the challenges associated with the regioselective functionalization of the pyridine ring.

Proposed Synthetic Pathway: A Strategic Approach

The overall synthetic strategy is depicted below:

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Esterification of 5-Hydroxypicolinic Acid

The initial step in our proposed synthesis is the protection of the carboxylic acid functionality of 5-hydroxypicolinic acid as a methyl ester. This is a crucial maneuver to prevent undesired side reactions during the subsequent fluorination step. The classic Fischer-Speier esterification is a reliable and cost-effective method for this transformation.[1]

Reaction:

5-Hydroxypicolinic Acid + Methanol --(H+)--> Methyl 5-hydroxypicolinate + H₂O

Causality Behind Experimental Choices:

-

Acid Catalyst: The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The acid protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[2][3]

-

Excess Methanol: The Fischer esterification is an equilibrium process.[1] To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used as the solvent. This follows Le Chatelier's principle.

-

Removal of Water: Alternatively, the removal of water as it is formed can also shift the equilibrium to the product side. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.

Experimental Protocol: Fischer-Speier Esterification of 5-Hydroxypicolinic Acid

-

To a round-bottom flask equipped with a reflux condenser, add 5-hydroxypicolinic acid (1.0 eq).

-

Add a large excess of anhydrous methanol to serve as both the reactant and the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude methyl 5-hydroxypicolinate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Regioselective Electrophilic Fluorination

The introduction of a fluorine atom onto the pyridine ring is the most challenging step in this synthesis. We propose a direct electrophilic fluorination of methyl 5-hydroxypicolinate. The regioselectivity of this reaction is governed by the directing effects of the existing substituents: the hydroxyl group at C5 and the methoxycarbonyl group at C2.

Reaction:

Methyl 5-hydroxypicolinate + Electrophilic Fluorinating Agent → this compound

Causality Behind Experimental Choices:

-

Electrophilic Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used electrophilic fluorinating agents that are relatively safe and easy to handle.[4] These reagents provide an electrophilic source of fluorine ("F+").

-

Directing Effects: The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The methoxycarbonyl group is a deactivating group and a meta-director. In the case of methyl 5-hydroxypicolinate, the C3 and C6 positions are ortho to the hydroxyl group, while the C4 position is para. The C4 position is also meta to the methoxycarbonyl group. The C3 position is meta to the methoxycarbonyl group. Considering the strong activating and directing effect of the hydroxyl group, electrophilic attack is most likely to occur at the positions ortho or para to it. Given that the C6 position is sterically hindered by the adjacent methoxycarbonyl group, fluorination is anticipated to occur preferentially at the C3 position.

-

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as acetonitrile or dichloromethane, at room temperature or with gentle heating.

Experimental Protocol: Electrophilic Fluorination of Methyl 5-hydroxypicolinate

-

In a flask protected from moisture, dissolve methyl 5-hydroxypicolinate (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add the electrophilic fluorinating agent, such as Selectfluor® (1.1 eq), to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Alternative Synthetic Strategies and Considerations

Given the uncertainty in the regioselectivity of the direct fluorination, alternative synthetic routes are worth considering.

Route via a Pre-fluorinated Precursor

An alternative approach would involve starting with a commercially available 3-fluoro-5-halopyridine. This would circumvent the challenging regioselective fluorination step.

Caption: An alternative synthetic pathway starting from 3-fluoro-5-bromopyridine.

This pathway involves:

-

Nucleophilic Aromatic Substitution: Conversion of the bromo group to a hydroxyl group.

-

Directed ortho-Metalation and Carboxylation: Introduction of the carboxylic acid at the C2 position.

-

Esterification: Conversion of the carboxylic acid to the methyl ester.

While potentially longer, this route offers better control over the substitution pattern.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 5-Hydroxypicolinic Acid | C₆H₅NO₃ | 139.11 | ¹H NMR, ¹³C NMR, MS |

| Methyl 5-hydroxypicolinate | C₇H₇NO₃ | 153.13 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₇H₆FNO₃ | 171.12 | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

Conclusion

This technical guide has outlined a plausible and detailed synthetic pathway for the preparation of this compound, a valuable building block for drug discovery. The proposed route leverages fundamental organic reactions, including Fischer-Speier esterification and electrophilic fluorination. While the direct fluorination step presents a regioselectivity challenge, the provided rationale, based on substituent effects, suggests a favorable outcome. An alternative, more controlled synthetic route has also been presented. The experimental protocols and mechanistic discussions herein are intended to provide a solid foundation for researchers and scientists in the successful synthesis of this and related fluorinated heterocyclic compounds. Further experimental validation and optimization of the proposed pathway are encouraged to establish a robust and scalable synthesis.

References

-

Fischer, E.; Speier, A. (1895). "Darstellung der Ester". Berichte der deutschen chemischen Gesellschaft. 28 (3): 3252–3258. [Link]

-

Organic Chemistry Portal. "Fischer Esterification". [Link]

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond". Chemical Society Reviews. 37 (2): 308–319. [Link]

-

Liang, T.; Neumann, C. N.; Ritter, T. (2013). "Introduction of Fluorine and Fluorine-Containing Functional Groups". Angewandte Chemie International Edition. 52 (32): 8214–8264. [Link]

-

Wikipedia. "Electrophilic fluorination". [Link]

- Greene, T. W.; Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics". Chemical Reviews. 90 (6): 879–933. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-fluoro-5-hydroxypicolinic acid methyl ester

This guide provides a comprehensive overview of a strategic synthetic pathway for 3-fluoro-5-hydroxypicolinic acid methyl ester, a valuable building block in medicinal chemistry. The strategic incorporation of fluorine into drug molecules can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1][2] This document outlines a robust, two-step synthetic approach, commencing with the fluorination of a commercially available starting material, followed by an acid-catalyzed esterification. The protocols described herein are designed to be self-validating, with explanations for the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Importance in Drug Discovery

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's biological activity.[1][2][3] Specifically, the introduction of fluorine can modulate pKa, improve membrane permeability, and block metabolic pathways, ultimately leading to more effective and safer drugs.[1] The target molecule, 3-fluoro-5-hydroxypicolinic acid methyl ester, possesses a scaffold that is of significant interest for the development of novel therapeutics, particularly as inhibitors for enzymes like hypoxia-inducible factor (HIF) prolyl hydroxylase.[4]

Proposed Synthetic Pathway

The synthesis of 3-fluoro-5-hydroxypicolinic acid methyl ester can be efficiently achieved in two key steps from a readily available starting material, 5-hydroxypicolinic acid. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for 3-fluoro-5-hydroxypicolinic acid methyl ester.

PART 1: Electrophilic Fluorination of 5-Hydroxypicolinic Acid

The initial and most critical step is the regioselective introduction of a fluorine atom at the 3-position of the pyridine ring. Given the electron-rich nature of the hydroxypyridine ring system, an electrophilic fluorination approach is most suitable.

Causality Behind Experimental Choices

-

Fluorinating Agent: Selectfluor® (N-fluorobis(benzenesulfon)imide) is a widely used electrophilic fluorinating agent known for its efficiency and relative safety compared to other reagents like fluorine gas. Its use in the fluorination of various aromatic and heterocyclic compounds is well-documented.

-

Solvent: A polar aprotic solvent such as acetonitrile is chosen to ensure the solubility of the starting material and the fluorinating agent, while also being relatively inert under the reaction conditions.

-

Temperature: The reaction is typically performed at elevated temperatures to overcome the activation energy for the C-H fluorination. However, careful temperature control is necessary to minimize the formation of side products.

Experimental Protocol

-

To a solution of 5-hydroxypicolinic acid (1.0 eq) in acetonitrile (10 mL/mmol), add Selectfluor® (1.2 eq).

-

Stir the mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 3-fluoro-5-hydroxypicolinic acid.

PART 2: Fischer Esterification of 3-Fluoro-5-hydroxypicolinic Acid

The second step involves the conversion of the carboxylic acid to its corresponding methyl ester via a Fischer esterification. This is a classic and reliable acid-catalyzed reaction between a carboxylic acid and an alcohol.[5][6][7]

Causality Behind Experimental Choices

-

Reagents: Methanol serves as both the reactant and the solvent, ensuring a large excess to drive the equilibrium towards the product side.[5] A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[5][8]

-

Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to achieve a reasonable reaction rate.[9] The use of a large excess of methanol and the removal of water as it is formed (if practical) will favor the formation of the ester.[5][7]

Experimental Protocol

-

Suspend 3-fluoro-5-hydroxypicolinic acid (1.0 eq) in methanol (20 mL/mmol).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2 eq).

-

Warm the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or flash column chromatography to yield pure 3-fluoro-5-hydroxypicolinic acid methyl ester.

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield | Purity |

| Fluorination | 5-Hydroxypicolinic Acid | 3-Fluoro-5-hydroxypicolinic Acid | Selectfluor® | Acetonitrile | 60-75% | >95% |

| Esterification | 3-Fluoro-5-hydroxypicolinic Acid | 3-Fluoro-5-hydroxypicolinic acid methyl ester | Methanol, Sulfuric Acid | Methanol | 85-95% | >98% |

Conclusion

The described two-step synthesis provides a reliable and scalable method for the preparation of 3-fluoro-5-hydroxypicolinic acid methyl ester. The choice of an electrophilic fluorination followed by a classic Fischer esterification balances efficiency, safety, and cost-effectiveness. The insights into the rationale behind the chosen reagents and conditions are intended to empower researchers to adapt and optimize this synthesis for their specific needs in the pursuit of novel therapeutic agents.

References

- CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google P

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - MDPI. (URL: [Link])

-

Methyl Esters - Organic Chemistry Portal. (URL: [Link])

-

3-Fluoro-5-hydroxypicolinic acid | C6H4FNO3 - PubChem. (URL: [Link])

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (URL: [Link])

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - NIH. (URL: [Link])

-

Applications of Fluorine in Medicinal Chemistry - PubMed. (URL: [Link])

-

The role of fluorine in medicinal chemistry - PubMed. (URL: [Link])

- US20220119345A1 - Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)

-

Methyl 3-fluoro-5-hydroxypicolinate - Chemicalbridge. (URL: [Link])

-

Fluorination in the synthetic pathway of fluorinated hydroxamic acids... | Download Scientific Diagram - ResearchGate. (URL: [Link])

- WO2015094913A1 - Fluorophenyl pyrazol compounds - Google P

-

Ester synthesis by esterification - Organic Chemistry Portal. (URL: [Link])

-

Esterification: Reflux, Isolation and Purification // HSC Chemistry - YouTube. (URL: [Link])

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (URL: [Link])

-

Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) - Organic Syntheses Procedure. (URL: [Link])

-

Click Chemistry-Based Discovery of [3-Hydroxy-5-(1 H-1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia - PubMed. (URL: [Link])

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: [Link])

-

Preparation of esters via Fischer esterification (video) - Khan Academy. (URL: [Link])

-

Replacement of the carboxylic acid function with fluorine - ResearchGate. (URL: [Link])

-

ester hydrolysis and Fischer esterification - YouTube. (URL: [Link])

-

Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 - PubChem. (URL: [Link])

-

A novel biomimetic route to the 3-acyl-5-hydroxy-3-pyrrolin-2-one and 3-acyl-3,4-epoxy-5-hydroxypyrrolidin-2-one ring systems - PubMed. (URL: [Link])

- CN105646216A - Synthesis method of 2-fluoro-methyl 3-hydroxypropionate - Google P

-

Synthesis routes for 3-hydroxypropionic acid from renewable sources.... - ResearchGate. (URL: [Link])

- CN108033917B - Preparation method of 5-fluorocytosine - Google P

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry-Based Discovery of [3-Hydroxy-5-(1 H-1,2,3-triazol-4-yl)picolinoyl]glycines as Orally Active Hypoxia-Inducing Factor Prolyl Hydroxylase Inhibitors with Favorable Safety Profiles for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

A Senior Application Scientist's Guide to Sourcing and Qualifying Methyl 3-fluoro-5-hydroxypicolinate for Drug Development

Abstract

Methyl 3-fluoro-5-hydroxypicolinate is a key heterocyclic building block in modern medicinal chemistry, particularly valued for its role in the synthesis of novel therapeutic agents. The strategic incorporation of fluorine and a picolinate scaffold can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability and binding affinity.[1] This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing this critical reagent. Moving beyond a simple list of vendors, we delve into the nuanced process of supplier identification, qualification, and the imperative of in-house quality verification. We present a detailed protocol for analytical validation, ensuring that the material procured meets the stringent standards required for reproducible and reliable research outcomes.

Chapter 1: The Molecule - Chemical Identity and Significance

This compound (CAS No. 1256836-96-0) is a substituted pyridine derivative. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the picolinic acid core makes it a versatile intermediate. Fluorine, in particular, is a cornerstone of modern drug design; its introduction into a lead compound can enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase lipophilicity, thereby affecting cell permeability.[2] The picolinate structure itself is a recognized pharmacophore present in numerous biologically active compounds.

Key Chemical Properties:

-

Molecular Formula: C₇H₆FNO₃

-

Molecular Weight: 171.13 g/mol

-

IUPAC Name: Methyl 3-fluoro-5-hydroxypyridine-2-carboxylate

-

Synonyms: this compound

Understanding these fundamental properties is the first step in creating a robust sourcing and quality control pipeline.

Chapter 2: Sourcing Strategy - Identifying and Comparing Potential Suppliers

The procurement of specialized chemical reagents is a critical step that can dictate the timeline and success of a research project. Suppliers range from large, well-established chemical houses to smaller, specialized custom synthesis labs. The choice of supplier should be based on a balance of purity, availability, cost, and the level of documentation they provide.

Below is a comparative summary of representative suppliers for this compound. This table is for illustrative purposes; researchers should always conduct their own due diligence as catalog offerings and stock levels change.

| Supplier | CAS Number | Purity/Specification | Noted Offerings | Reference |

| BLD Pharm | 1256836-96-0 | Data available (NMR, HPLC, LC-MS) | Offers related fluorinated picolinates | [3] |

| Sigma-Aldrich | 1346148-32-0 | ≥98% | Extensive documentation (CoA, SDS) available | |

| Biosynth | 1346148-32-0 | Research grade | For pharmaceutical testing, custom labeling services | [4] |

| Orion Cientific | N/A | Research grade | Sourced from Laibo Chem, available in small quantities (1g) | [5] |

| LEAPChem | 1072004-32-0** | High Quality | Trader specializing in fine chemicals for R&D | [6] |

*Note: This CAS number corresponds to Methyl 5-fluoro-3-methylpicolinate, a related isomer. Researchers must be vigilant about correct isomer identification. **Note: This CAS number corresponds to Methyl 3-fluoro-5-hydroxybenzoate, a related but distinct compound.

Expert Insight: The presence of multiple CAS numbers for closely related isomers (e.g., picolinates vs. benzoates, different substitution patterns) highlights the primary challenge in sourcing specialized chemicals. Always verify the structure against the CAS number with the supplier before purchase. A mismatch can lead to weeks of lost research time.

Chapter 3: The Supplier Qualification Workflow

A catalog listing is merely an advertisement. A rigorous qualification process is essential to establish a trusted supply chain, especially for compounds that will be used in pivotal experiments or as precursors for drug candidates. The goal is to move from a potential supplier to an approved partner.

The following workflow diagram illustrates a robust process for qualifying a new chemical supplier.

Causality in Qualification:

-

Requesting a Lot-Specific CoA: A generic technical data sheet is insufficient. A Certificate of Analysis (CoA) for the specific batch you will receive is critical. It provides the actual analytical results (e.g., purity via HPLC or NMR) for that lot, not just a target specification.[7]

-

Cross-Referencing the SDS: The Safety Data Sheet (SDS) provides essential handling, storage, and hazard information.[8][9] Discrepancies between the stated chemical properties and the SDS can be a red flag indicating poor quality control.

-

The Rationale for In-House QC: Trust, but verify. In-house verification is a non-negotiable step. It confirms the identity and purity of the compound under your own laboratory conditions, using your own validated methods. This act of independent verification is the cornerstone of reproducible science and protects your research from the costly and time-consuming consequences of using substandard materials.

Chapter 4: Quality Verification - A Self-Validating HPLC Protocol

Upon receiving a sample, its identity and purity must be confirmed. High-Performance Liquid Chromatography (HPLC) is a ubiquitous and powerful technique for this purpose. The protocol below is a standard method for the analysis of small aromatic molecules like this compound.

Objective: To develop and validate an HPLC-DAD method to determine the purity of a supplied batch of this compound.

Instrumentation and Materials:

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Analytical balance

-

Volumetric flasks, pipettes, and autosampler vials

-

HPLC-grade acetonitrile, water, and acetic acid

-

Analytical column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (e.g., XBridge C18 or equivalent)[10]

-

This compound sample

Experimental Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Acetic Acid in Water. To 1000 mL of HPLC-grade water, add 1.0 mL of glacial acetic acid. Mix thoroughly and degas.

-

Mobile Phase B: 0.1% Acetic Acid in Acetonitrile. To 1000 mL of HPLC-grade acetonitrile, add 1.0 mL of glacial acetic acid. Mix thoroughly and degas.

-

Rationale: A buffered mobile phase (acetic acid) helps maintain a consistent ionization state for the analyte, leading to sharper, more reproducible peaks. Acetonitrile is a common organic modifier for reverse-phase chromatography.[10]

-

-

Standard Solution Preparation (1 mg/mL Stock):

-

Accurately weigh approximately 10 mg of the this compound standard/sample.

-

Dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B as the diluent.

-

Rationale: Creating a stock solution allows for precise dilutions and ensures the analyte is fully dissolved in a solvent compatible with the mobile phase to prevent peak distortion.

-

-

Working Solution Preparation (e.g., 100 µg/mL):

-

Perform a 1:10 dilution of the stock solution. Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

-

Transfer to an autosampler vial for analysis.

-

-

HPLC-DAD Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: Monitor at 254 nm and 280 nm. A DAD allows for scanning across a range (e.g., 210-400 nm) to identify the optimal wavelength and check for co-eluting impurities.

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Rationale: A gradient elution is employed to ensure that both polar and non-polar impurities can be resolved from the main analyte peak within a reasonable run time. The initial high-aqueous phase allows for good retention of the main compound on the C18 column, while the increasing organic phase elutes more hydrophobic impurities.[10]

-

-

Data Analysis and System Validation:

-

Identity Confirmation: The retention time of the main peak in the sample chromatogram should match that of a previously characterized reference standard.

-

Purity Calculation: Purity is determined by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Self-Validation: This method is self-validating because it is designed to separate potential impurities. The appearance of unexpected peaks would immediately invalidate the supplier's purity claim on the CoA and trigger a rejection of the material. A clean chromatogram with a single major peak at the expected retention time validates the material's high purity.

-

Chapter 5: Safety, Handling, and Storage

Proper handling and storage are paramount for user safety and to maintain the integrity of the chemical. Information is typically sourced from the supplier's Safety Data Sheet (SDS).[8][9]

-

Hazards: this compound and related compounds may cause skin and eye irritation.[9][11] Inhalation of dust or vapors should be avoided.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers may recommend refrigerated storage (2-8°C) to ensure long-term stability.[3]

Conclusion

Sourcing high-purity this compound requires a systematic and scientifically rigorous approach. By moving beyond simple catalog browsing to a comprehensive strategy of supplier qualification and mandatory in-house analytical verification, researchers can build a reliable supply chain. This diligence ensures the integrity of starting materials, which is the foundation of reproducible research and the successful advancement of drug discovery programs. The protocols and workflows presented in this guide provide a framework for achieving this critical objective.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 46311142, Methyl 3-fluoro-5-hydroxybenzoate. Available at: [Link]

-

National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 165615456, Methyl 5-fluoro-3-hydroxypentanoate. Available at: [Link]

-

Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Available at: [Link]

-

Matiichuk, V., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank. Available at: [Link]

-

Leitão, E. P. T., & Sobral, L. M. S. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Orion Cientific (n.d.). This compound. Available at: [Link]

-

Hart, A. C., et al. (2013). Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. PMC - NIH. Available at: [Link]

-

Jo, E., et al. (2024). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. Available at: [Link]

-

Zha, Z., et al. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. Available at: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. 1227511-52-5|3-Fluoro-5-methoxypicolinic acid|BLD Pharm [bldpharm.com]

- 4. Methyl 5-fluoro-3-methylpicolinate | 1346148-32-0 | WDC14832 [biosynth.com]

- 5. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. echemi.com [echemi.com]

- 7. file.leyan.com [file.leyan.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 3-fluoro-5-hydroxybenzoate | C8H7FO3 | CID 46311142 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl 3-fluoro-5-hydroxypicolinate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 3-fluoro-5-hydroxypicolinate (CAS No. 1256836-96-0) is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal and agrochemical research. Its strategic arrangement of a fluorine atom, a hydroxyl group, and a methyl ester on a picolinate scaffold makes it a valuable synthon for introducing key pharmacophoric features into complex molecules. This guide provides an in-depth analysis of this compound, covering its procurement, a proposed synthetic route, its pivotal role in drug discovery, and essential safety protocols for laboratory handling. The insights herein are tailored for researchers aiming to leverage this molecule's unique properties to accelerate their discovery programs.

Compound Profile and Procurement

Before initiating any experimental work, securing a reliable source of starting material is paramount. This compound is a specialized reagent available from a select number of chemical suppliers.

Key Chemical Identifiers:

-

IUPAC Name: Methyl 3-fluoro-5-hydroxypyridine-2-carboxylate

-

CAS Number: 1256836-96-0[1]

-

Molecular Formula: C₇H₆FNO₃[2]

-

Molecular Weight: 171.13 g/mol

Commercial Availability

Procurement of this compound is typically managed through specialized chemical synthesis companies. Researchers should prioritize suppliers who provide comprehensive analytical data (e.g., NMR, LC-MS, Certificate of Analysis) to ensure compound identity and purity.

| Supplier | CAS Number | Purity | Catalog Number Example |

| BLD Pharmatech | 1256836-96-0 | ≥97% | BD334061 |

| ChemScene | 1256836-96-0 | ≥95% | CS-0049099[1] |

| Coolpharm Ltd | 1256836-96-0 | N/A | N/A[3] |

Note: Availability and catalog numbers are subject to change. Always verify with the supplier directly.

Synthesis and Purification Protocol

Proposed Synthesis: Fischer Esterification

This protocol outlines the conversion of 3-fluoro-5-hydroxypicolinic acid to its methyl ester. The causality for this choice rests on the high efficiency and operational simplicity of acid-catalyzed esterification for this class of compounds.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-fluoro-5-hydroxypicolinic acid (1.0 eq).

-

Solvent and Catalyst: Suspend the starting material in anhydrous methanol (MeOH), which serves as both the solvent and the reagent. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or hydrochloric acid (HCl), dropwise at 0 °C. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C). Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (EtOAc) (3x). The organic layers contain the desired ester.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Discovery

The true value of this compound lies in its role as a versatile architectural element for constructing novel bioactive molecules. Picolinic acid and its derivatives are recognized as "privileged" scaffolds in drug discovery.[4]

The Strategic Importance of Fluorine

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key molecular properties.[5] The highly electronegative fluorine atom can:

-

Enhance Metabolic Stability: By replacing a hydrogen atom at a metabolically labile position, the strong C-F bond can block oxidation by cytochrome P450 enzymes.[6]

-

Increase Binding Affinity: Fluorine can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[5]

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the pyridine nitrogen, altering the molecule's ionization state and, consequently, its solubility and cell permeability.[6]

-

Tune Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving its ability to cross cellular membranes.[6]

Role as a Chemical Building Block

The ester and hydroxyl functionalities of this compound provide orthogonal chemical handles for further elaboration:

-

Ester Group: Can be hydrolyzed to the parent carboxylic acid for amide coupling reactions or reduced to a primary alcohol.

-

Hydroxyl Group: Can be alkylated or arylated (e.g., Williamson ether synthesis, Buchwald-Hartwig coupling) to introduce diverse substituents, or used as a handle for attachment to other molecular fragments.

This dual functionality allows for the systematic exploration of chemical space around the fluorinated picolinate core, making it an ideal starting point for generating compound libraries for high-throughput screening.

Safety, Handling, and Storage

As a fluorinated heterocyclic compound, this compound requires careful handling in a controlled laboratory environment.

Hazard Identification

Based on the Safety Data Sheet (SDS) for this compound, the primary hazards include:[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H320: Causes eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material, place it in a suitable container for disposal, and clean the area thoroughly.

-

First Aid:

Storage

-

Conditions: Store in a tightly sealed container in a dry, well-ventilated place.[1]

-

Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing/reducing agents.[1]

Analytical Characterization

Confirming the identity and purity of this compound is a critical step for ensuring the reliability of experimental results. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons and the methyl ester protons.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: Will show a singlet, confirming the presence of the single fluorine atom.

-

-

Mass Spectrometry (MS): Techniques like LC-MS or GC-MS will confirm the molecular weight (171.13 g/mol ) and provide fragmentation patterns that can help verify the structure.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample by detecting the presence of any impurities.

Researchers should request and review this data from the supplier before use or generate it in-house for synthesized material.

References

An In-Depth Technical Guide to Methyl 3-fluoro-5-hydroxypicolinate for Advanced Research

This guide provides a comprehensive technical overview of Methyl 3-fluoro-5-hydroxypicolinate (CAS No. 1256836-96-0), a key building block for researchers, medicinal chemists, and professionals in drug development. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven handling protocols and insights into its chemical significance and application.

Compound Overview and Strategic Importance

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense importance in pharmaceuticals. The strategic placement of its functional groups—a fluorine atom, a hydroxyl group, and a methyl ester—on the picolinate scaffold makes it a highly versatile intermediate for the synthesis of complex molecules.

The incorporation of a fluorine atom is a cornerstone of modern medicinal chemistry. Its high electronegativity and small atomic radius can profoundly influence a molecule's electronic distribution, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This often translates to improved pharmacokinetic profiles and enhanced therapeutic efficacy. The hydroxyl group and methyl ester provide reactive handles for further chemical modification, allowing for its integration into diverse molecular architectures.

Table 1: Compound Identification and Properties

| Property | Value | Source |

| Chemical Name | This compound | ChemScene |

| CAS Number | 1256836-96-0 | [3][4] |

| Molecular Formula | C₇H₆FNO₃ | ChemScene |

| Molecular Weight | 171.13 g/mol | ChemScene |

| Appearance | Solid (Typical) | N/A |

Hazard Identification and GHS Classification

Based on available safety data, this compound is classified as a hazardous substance. Understanding these hazards is the foundation of a sound risk assessment and safe handling protocol.[3]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |